molecular formula C10H9NO B167251 3-Amino-2-naphthol CAS No. 5417-63-0

3-Amino-2-naphthol

Cat. No.: B167251
CAS No.: 5417-63-0
M. Wt: 159.18 g/mol
InChI Key: ZHVPTERSBUMMHK-UHFFFAOYSA-N
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Description

3-Amino-2-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, featuring both an amino group and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-naphthol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-2-naphthol using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of 2-naphthol with ammonia under high temperature and pressure conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitro-2-naphthol. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various amine derivatives using reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. For example, halogenation can occur using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated naphthol derivatives.

Scientific Research Applications

3-Amino-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is utilized in the production of antioxidants, corrosion inhibitors, and polymer additives.

Comparison with Similar Compounds

  • 2-Amino-3-naphthol
  • 1,8-Diaminonaphthalene
  • 3-Hydroxy-2-naphthoic acid

Comparison: 3-Amino-2-naphthol is unique due to the specific positioning of the amino and hydroxyl groups on the naphthalene ring. This arrangement allows for distinct reactivity and interaction patterns compared to its isomers and other naphthol derivatives. For instance, 2-Amino-3-naphthol has the amino group in a different position, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

3-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVPTERSBUMMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202520
Record name 2-Amino-3-hydroxynaphthalene
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-63-0
Record name 3-Amino-2-naphthol
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Record name 2-Amino-3-hydroxynaphthalene
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Record name 3-Amino-2-naphthol
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Record name 2-Amino-3-hydroxynaphthalene
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Record name 3-amino-2-naphthol
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Record name 3-AMINO-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 3-Amino-2-naphthol in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's primarily used in condensation reactions to create larger, more complex heterocyclic compounds. For instance, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives []. These derivatives have shown potential for anti-inflammatory and analgesic activities []. Additionally, it can participate in Doebner-von Miller-type annulations, reacting with dimethyl 2-oxoglutaconate to form a precursor for dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate, a compound structurally related to coenzyme PQQ [].

Q2: How does the molecular structure of this compound influence its reactivity?

A2: The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the naphthalene ring significantly influences this compound's reactivity. These functional groups can participate in various reactions, such as condensation reactions with aldehydes or ketones, forming Schiff bases. This reactivity is highlighted in the synthesis of tetraimine Schiff bases, where this compound reacts with 4-nitro-benzaldehyde and subsequent aldehydes like salicylaldehyde []. Furthermore, the spatial arrangement of these groups allows for the formation of intramolecular and intermolecular hydrogen bonds, impacting its crystal packing and interactions with other molecules [, ].

Q3: Can you elaborate on the spectroscopic characteristics that aid in identifying this compound?

A3: this compound can be characterized using various spectroscopic techniques. These include:

    Q4: Are there any reported insights into the excited-state behavior of this compound?

    A4: Yes, this compound has been investigated for its excited-state proton transfer (ESPT) properties in liposomes []. Research indicates that while it exhibits ESPT behavior, its use as a fluorescent probe in this context is limited. This limitation is attributed to multiple equilibria between different species in the excited state and its low quantum yield in non-polar environments [].

    Q5: What are the current limitations in the available research on this compound?

    A5: While the provided research highlights some key aspects of this compound, several areas require further investigation:

    • In-depth toxicological and pharmacological data: While some studies mention potential anti-inflammatory and analgesic activities of its derivatives [], comprehensive toxicological and pharmacological profiles are essential for assessing its safety and efficacy for any potential applications.

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